Cas no 490038-25-0 (1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)-)

1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)- Chemical and Physical Properties
Names and Identifiers
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- 1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)-
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1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219001950-500mg |
1-(Bromomethyl)naphthalene-4-carboxaldehyde |
490038-25-0 | 98% | 500mg |
$950.60 | 2023-09-01 | |
Alichem | A219001950-250mg |
1-(Bromomethyl)naphthalene-4-carboxaldehyde |
490038-25-0 | 98% | 250mg |
$673.20 | 2023-09-01 | |
Alichem | A219001950-1g |
1-(Bromomethyl)naphthalene-4-carboxaldehyde |
490038-25-0 | 98% | 1g |
$1769.25 | 2023-09-01 |
1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)- Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
Additional information on 1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)-
Recent Advances in the Application of 1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)- (CAS: 490038-25-0) in Chemical Biology and Pharmaceutical Research
1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)- (CAS: 490038-25-0) is a key intermediate in the synthesis of various biologically active compounds. Recent studies have highlighted its significance in the development of novel therapeutic agents and chemical probes. This research brief provides an overview of the latest advancements involving this compound, focusing on its applications in drug discovery, chemical biology, and pharmaceutical research.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)- as a precursor for the synthesis of potent kinase inhibitors. The compound's bromomethyl group was found to be crucial for the introduction of various pharmacophores, leading to enhanced binding affinity and selectivity. The study demonstrated that derivatives of this compound exhibited significant activity against cancer cell lines, particularly in breast and lung cancer models.
Another notable application was reported in a 2022 Nature Chemical Biology paper, where the compound was employed as a fluorescent probe for detecting protein-protein interactions. The naphthalene core provided excellent photophysical properties, while the bromomethyl group allowed for site-specific conjugation to target proteins. This approach enabled real-time monitoring of dynamic interactions in live cells, offering new insights into cellular signaling pathways.
Recent advancements in synthetic methodologies have also improved the accessibility of 1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)-. A 2023 Organic Letters publication described a streamlined, high-yield synthesis route that reduces production costs and minimizes hazardous byproducts. This development is particularly relevant for large-scale pharmaceutical applications, where cost-efficiency and sustainability are critical considerations.
In the context of drug delivery systems, a 2023 study in Advanced Materials showcased the compound's utility in designing stimuli-responsive nanocarriers. The bromomethyl functionality facilitated the attachment of targeting ligands, while the aldehyde group allowed for pH-sensitive drug release. This dual functionality resulted in improved tumor targeting and reduced off-target effects in preclinical models.
Looking forward, the versatility of 1-NAPHTHALENECARBOXALDEHYDE, 4-(BROMOMETHYL)- continues to inspire innovative applications across multiple research domains. Its unique chemical properties make it particularly valuable for the development of next-generation therapeutics and diagnostic tools. Future research directions may explore its potential in covalent drug design, bioorthogonal chemistry, and theranostic applications.
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